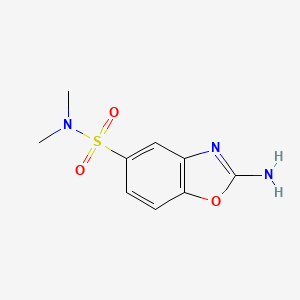

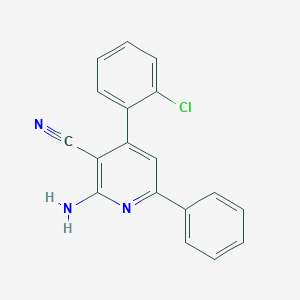

![molecular formula C19H21N3O3S B2816761 N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide CAS No. 851718-43-9](/img/structure/B2816761.png)

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.

Wissenschaftliche Forschungsanwendungen

Interaction Studies and Physical Properties

Research has investigated the effects of temperature and concentration on interactions involving methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide. These studies provide insights into solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for understanding the compound's behavior in various solvents and conditions (Raphael, Bahadur, & Ebenso, 2015).

Corrosion Inhibition Properties

Another application area is the study of methanesulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations of the primary molecule of interest, show potential in forming protective films on metal surfaces, thus preventing corrosion. The adsorption characteristics and inhibition efficiency have been correlated with molecular structures, providing insights into designing more effective corrosion inhibitors (Olasunkanmi, Obot, & Ebenso, 2016).

COX-2 Inhibition for Therapeutic Applications

Significant research has been conducted into the modification of the phenyl ring in diarylpyrazole compounds, demonstrating that the presence of a methanesulfonamide group can lead to potent inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research underscores the compound's potential in developing new therapeutic agents targeting COX-2 (Singh et al., 2004).

Structural and Molecular Studies

The structural characteristics and supramolecular assembly of nimesulide derivatives, including those related to the compound , have been thoroughly investigated. These studies focus on understanding the molecular interactions and crystal packing, which are fundamental for the development of pharmaceuticals and materials science applications (Dey et al., 2015).

Synthetic Applications and Chemical Reactions

Research has also delved into the synthetic applications of methanesulfonamide derivatives, exploring their roles in various chemical reactions and transformations. These studies highlight the compound's versatility and potential as an intermediate in organic synthesis, offering pathways to diverse chemical structures and compounds (Patel et al., 1993).

Wirkmechanismus

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Eigenschaften

IUPAC Name |

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-3-19(23)22-18(15-7-5-4-6-8-15)13-17(20-22)14-9-11-16(12-10-14)21-26(2,24)25/h4-12,18,21H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSDGQOCBLXEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(dimethylamino)phenyl]methyl}propanamide](/img/structure/B2816687.png)

![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2816694.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)

![methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2816697.png)

![2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2816699.png)